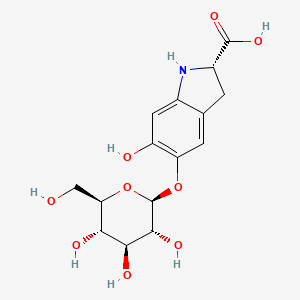

cyclo-dopa 5-O-glucoside

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

71242-23-4 |

|---|---|

Molecular Formula |

C15H19NO9 |

Molecular Weight |

357.31 g/mol |

IUPAC Name |

(2S)-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydro-1H-indole-2-carboxylic acid |

InChI |

InChI=1S/C15H19NO9/c17-4-10-11(19)12(20)13(21)15(25-10)24-9-2-5-1-7(14(22)23)16-6(5)3-8(9)18/h2-3,7,10-13,15-21H,1,4H2,(H,22,23)/t7-,10+,11+,12-,13+,15+/m0/s1 |

InChI Key |

PXMFPPFHRQZIHO-OLCQZNMOSA-N |

Isomeric SMILES |

C1[C@H](NC2=CC(=C(C=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C(=O)O |

Canonical SMILES |

C1C(NC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O)C(=O)O |

Origin of Product |

United States |

Natural Occurrence and Distribution of Cyclo Dopa 5 O Glucoside

Endogenous Presence in Plant Species

Cyclo-dopa 5-O-glucoside is found endogenously in a variety of plant species, primarily within the Caryophyllales order. Its formation is a key step in one of the two main branches of betacyanin biosynthesis. In this pathway, the amino acid L-DOPA is first converted to cyclo-DOPA, which is then glycosylated by the enzyme cyclo-DOPA 5-O-glucosyltransferase (cDOPA5GT) to form this compound. brockingtonlab.co.uknih.gov This glycosylated intermediate then spontaneously condenses with betalamic acid to produce the stable red-violet pigment betanin. brockingtonlab.co.uknih.gov

Distribution in Caryophyllales Order

The presence of this compound is a characteristic feature of many betalain-producing plants within the Caryophyllales. brockingtonlab.co.uknih.gov Betalains (B12646263) are water-soluble vacuolar pigments that are mutually exclusive with anthocyanins and are found in most families of this order. zryd.net The glycosylation of cyclo-DOPA to form this compound is considered a frequent, if not primary, route for betacyanin formation in many species. sci-hub.se

The presence of this compound has been reported in Beta vulgaris. nih.gov Early research detected the compound in young red beet plants, which first suggested the possibility of a biosynthetic pathway involving the glucosylation of cyclo-dopa prior to condensation with betalamic acid. oup.com However, subsequent studies noted difficulty in detecting the specific enzyme activity for cyclo-dopa glucosylation in red beet, finding only trace amounts of the compound, which were presumed to be a result of betanin hydrolysis. oup.com Despite this, the compound is recognized as a metabolite in Beta vulgaris. nih.gov

Mirabilis jalapa is a key species in which the role of this compound has been extensively studied. brockingtonlab.co.ukoup.com Research demonstrated UDP-glucose:cyclo-DOPA 5-O-glucosyltransferase (cDOPA5GT) activity in crude petal extracts of the four o'clock flower. brockingtonlab.co.uk Scientists later isolated and characterized the cDNAs that encode this specific enzyme, confirming the pathway where cyclo-DOPA is glucosylated before it combines with betalamic acid to form betanin. brockingtonlab.co.ukoup.com The expression of the cDOPA5GT gene in M. jalapa has been shown to parallel pigment accumulation in the plant's tissues. researchgate.net

The enzymatic formation of this compound has also been identified in Celosia cristata. biocyc.org Along with Mirabilis jalapa, feather cockscombs were one of the first plants from which cDNAs encoding an enzyme with glucosyltransferase activity for cyclo-DOPA were isolated and characterized. brockingtonlab.co.uk In the biosynthesis pathway within Celosia species, cyclo-DOPA is glycosylated by cyclo-DOPA-5-O-glucosyltransferase to create cyclo-DOPA-glucoside, which then condenses with betalamic acid to form betanin. preprints.org

In the prickly pear cactus Opuntia stricta, cyclo-dopa-5-O-β-glucoside has been identified, often as a degradation product of betanin. nih.govoup.commdpi.com A study on Opuntia stricta var. Dillenii fruits and the jam produced from them found that while the fresh fruit pulp had a high content of total betalains, the jam contained only very low amounts of betanin degradation compounds, including cyclo-dopa-5-O-β-glucoside and its isomer. nih.govdntb.gov.ua Another study noted its presence in dried Opuntia stricta fruit, suggesting it forms as the primary pigments degrade during processing. mdpi.com

Table 1: Occurrence and Role of this compound in Selected Species

| Plant Species | Common Name | Presence Confirmed | Role / Context |

| Beta vulgaris | Red Beet | Yes | Precursor in betanin biosynthesis; also found as a hydrolysis product of betanin. nih.govoup.com |

| Mirabilis jalapa | Four O'Clocks | Yes | Key intermediate in betacyanin biosynthesis; enzyme (cDOPA5GT) first characterized in this species. brockingtonlab.co.ukoup.com |

| Celosia cristata | Feather Cockscombs | Yes | Precursor in betanin biosynthesis; cDNA for cDOPA5GT enzyme isolated from this species. brockingtonlab.co.ukbiocyc.org |

| Opuntia stricta | Prickly Pear | Yes | Identified as a degradation product of betanin, particularly after processing (e.g., jam making, drying). nih.govmdpi.com |

| Hylocereus costaricensis | Red Pitaya | Yes | Precursor in betacyanin biosynthesis and a product of betanin degradation during storage. nih.govscielo.br |

Table 2: Quantitative Data for this compound

| Plant Product | Concentration (mg/100 g f.w.) | Method of Analysis | Study Reference |

| Opuntia stricta var. Dillenii jam | 0.63 | HPLC-DAD-ESI/MS | nih.govdntb.gov.ua |

This compound is involved in the pigment profile of red pitayas. nih.govsci-hub.se It functions as a direct precursor in one of the biosynthetic routes to betanin, where it spontaneously reacts with betalamic acid. nih.gov Additionally, the compound can be formed through the degradation of betacyanins. Hydrolysis of the primary red pigment can lead to the formation of betalamic acid and cyclo-dopa-5-O-glucoside, which can cause pigment loss during refrigerated storage but also allows for potential pigment regeneration as the reaction is reversible. scielo.brscielo.br

Tissue and Developmental Stage-Specific Accumulation Patterns

The accumulation of this compound and its subsequent betalain products is often highly regulated and specific to certain plant tissues and developmental stages. For instance, studies have shown that the expression of genes involved in its synthesis, like cDOPA5GT, can be specific to petals during flower maturation or induced in ripening fruit. google.comnih.gov In portulaca (Portulaca grandiflora), the expression of biosynthetic genes, and thus the presence of intermediates like this compound, varies between red, orange, and yellow flower strains, correlating with the type of pigment produced. oup.com Furthermore, research has demonstrated that betalain production, involving this compound, can be engineered to occur specifically in root tissues of plants like Medicago truncatula and Nicotiana benthamiana upon colonization by arbuscular mycorrhizal fungi, highlighting a symbiosis-dependent accumulation pattern. nih.govplos.org

Identification in Fungal Lineages

Betalain pigments, once thought to be exclusive to plants of the order Caryophyllales, have also been identified in higher fungi. genome.jp This discovery implies the existence of the necessary biosynthetic intermediates, including this compound, within the fungal kingdom.

Aspergillus sydowii as a Producer

Research has explored the potential for betalain biosynthesis in the fungus Aspergillus sydowii. researchgate.net Studies have identified and analyzed genes in this fungus that are involved in the betanin biosynthesis pathway. The findings indicate that this pathway, which necessarily involves the formation of this compound, is crucial for violet pigment synthesis in the fungus. researchgate.net Aspergillus sydowii is a fungus isolated from deep-sea sediment and is known for producing a variety of bioactive metabolites. mdpi.com

Detection as a Mammalian Metabolite

Beyond its role in plants and fungi, this compound has been identified as a metabolite in mammals. It is listed in chemical databases as a known mouse and rat metabolite. nih.govebi.ac.uk More recently, metabolomic studies have detected its presence in humans. A 2025 study exploring metabolites in patients with acute pancreatitis identified this compound in both feces and serum samples. frontiersin.org The study noted that its levels were significantly decreased in the acute pancreatitis group compared to controls and showed a negative correlation with clinical markers of inflammation, such as leukocyte count, neutrophil ratio, and C-reactive protein. frontiersin.org

Table 1: Summary of this compound Occurrence and Role

| Kingdom | Organism/System | Location/Context | Role/Significance |

| Plantae | Amaranthus species | General | Precursor to amaranthin (B1234804) pigment. mdpi.comsemanticscholar.org |

| Spinacia oleracea (Spinach) | Red-tubed varieties | Intermediate in betacyanin biosynthesis. nih.govplos.org | |

| Various (e.g., Portulaca, Medicago) | Flowers, roots | Accumulation is tissue- and development-specific. plos.orgoup.com | |

| Fungi | Aspergillus sydowii | Fungal culture | Intermediate in violet pigment synthesis. researchgate.net |

| Animalia | Murine (Mouse, Rat) | Metabolome | Identified as a metabolite. nih.govebi.ac.uk |

| Human | Feces, Serum | Detected as a metabolite; levels altered in acute pancreatitis. frontiersin.org |

Biosynthetic Pathways and Enzymatic Mechanisms of Cyclo Dopa 5 O Glucoside

Overview of Betalain Biosynthesis Branching Points

The biosynthesis of betalains (B12646263), a class of tyrosine-derived pigments found exclusively in plants of the order Caryophyllales, originates from the amino acid L-tyrosine. The pathway features several critical branching points that determine the final pigment profile of the plant tissue, dictating whether it accumulates red-violet betacyanins or yellow-orange betaxanthins.

The central precursor, L-DOPA, is synthesized from L-tyrosine. From L-DOPA, the pathway bifurcates to produce two key intermediates: betalamic acid and cyclo-DOPA.

Formation of Betalamic Acid: L-DOPA undergoes extradiol ring cleavage by DOPA 4,5-dioxygenase (DOD) to form 4,5-seco-DOPA, which spontaneously cyclizes to yield betalamic acid. Betalamic acid is the chromophore common to all betalains and can condense with various amino acids or amines to form the yellow betaxanthins.

Formation of cyclo-DOPA: In a parallel branch, L-DOPA is oxidized to dopaquinone (B1195961), which subsequently undergoes spontaneous intramolecular cyclization to form cyclo-DOPA.

The crucial branching point concerning cyclo-DOPA 5-O-glucoside occurs at the metabolic fate of cyclo-DOPA. Once formed, cyclo-DOPA can follow two distinct, competing routes:

Betacyanin Synthesis: cyclo-DOPA can condense with betalamic acid to form the betacyanin aglycone, betanidin (B1384155). This condensation is often spontaneous but can be facilitated enzymatically. Betanidin is the precursor to the red-violet pigment betanin.

Glucosylation Shunt: Alternatively, cyclo-DOPA can be glucosylated by a specific glucosyltransferase to form This compound . This reaction effectively removes cyclo-DOPA from the pool available for betanidin synthesis. This glucosylation acts as a metabolic shunt, sequestering the precursor and thereby regulating the flux towards betacyanin formation. The accumulation of this compound can thus indirectly favor the accumulation of yellow betaxanthins by limiting the availability of one of the two components required for red betacyanin synthesis.

Upstream Enzymatic Reactions Leading to cyclo-DOPA and Betalamic Acid

The formation of this compound is entirely dependent on the upstream synthesis of its substrate, cyclo-DOPA. This process begins with the amino acid L-tyrosine and involves key enzymatic steps that produce the central precursors for all betalains.

The first committed step in betalain biosynthesis is the conversion of L-tyrosine to L-DOPA. In many highly pigmented betalain-producing plants, such as beetroot (Beta vulgaris), this critical hydroxylation is catalyzed by a specific cytochrome P450-dependent monooxygenase.

The most well-characterized of these enzymes is CYP76AD1 . This enzyme is notable for its bifunctional activity. It not only hydroxylates L-tyrosine to produce L-DOPA but can also further oxidize L-DOPA to produce the dopaquinone needed for cyclo-DOPA formation.

The sequence leading to the cyclo-DOPA substrate is as follows:

L-Tyrosine → L-DOPA: CYP76AD1 catalyzes the hydroxylation of L-tyrosine at the 3' position of the aromatic ring, yielding L-DOPA.

L-DOPA → Dopaquinone: The same enzyme (or a tyrosinase in other species) can then catalyze the oxidation of the catechol group of L-DOPA to form dopaquinone.

Dopaquinone → cyclo-DOPA: Dopaquinone is unstable and spontaneously undergoes an intramolecular cyclization via Michael addition to form the imino acid, cyclodopa.

The L-DOPA produced by CYP76AD1 is therefore the central hub. It can be channeled towards cyclo-DOPA synthesis (providing the substrate for cDOPA5GT) or, alternatively, be cleaved by DOPA 4,5-dioxygenase to produce betalamic acid. The activity and expression levels of these upstream enzymes, particularly CYP76AD1, are thus fundamental in determining the total flux into the betalain pathway and the availability of the cyclo-DOPA precursor for subsequent glucosylation.

L-DOPA Oxidation to cyclo-DOPA (e.g., CYP76AD1)

The formation of cyclo-DOPA is a critical step in the betacyanin biosynthetic pathway, originating from L-3,4-dihydroxyphenylalanine (L-DOPA). This conversion is catalyzed by specific enzymes, most notably cytochrome P450 enzymes. brockingtonlab.co.ukresearchgate.net In species like the beet (Beta vulgaris), the enzyme CYP76AD1 has been identified as being responsible for the oxidation of L-DOPA to produce cyclo-DOPA. uniprot.orgplos.org This enzyme is considered essential for the production of red betalain pigments in this species. plos.org

Research has shown that CYP76AD1 possesses a dual function; it is involved in both the initial hydroxylation of tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to cyclo-DOPA. plos.orgnih.gov This dual activity makes it a key player in the pathway. The expression of the CYP76AD1 gene is directly correlated with the red pigmentation in beets. plos.org For instance, yellow beet varieties often have a mutant, inactive form of the CYP76AD1 gene. uniprot.orgplos.org

The reaction involves the oxidation of L-DOPA to dopaquinone, which then undergoes a spontaneous cyclization to form cyclo-DOPA. sci-hub.se While the cyclization itself is spontaneous, the initial oxidation is the enzymatically controlled step. sci-hub.se The cytochrome P450 enzyme CYP76AD1 facilitates this crucial oxidation. brockingtonlab.co.ukresearchgate.net

L-DOPA Cleavage to Betalamic Acid (e.g., DOPA 4,5-Dioxygenase - DODA)

Parallel to the formation of cyclo-DOPA, another key intermediate, betalamic acid, is synthesized from L-DOPA. nih.govnih.gov This reaction is catalyzed by the enzyme L-DOPA 4,5-dioxygenase (DODA). nih.govnih.govresearchgate.net DODA enzymes catalyze the extradiol cleavage of the aromatic ring of L-DOPA between carbons 4 and 5, which results in the formation of an unstable intermediate, 4,5-seco-DOPA. nih.govsemanticscholar.orgbiorxiv.org This intermediate then undergoes a spontaneous intramolecular condensation (cyclization) to yield betalamic acid, the chromophore common to all betalain pigments. nih.govmdpi.com

DODA enzymes have been identified and characterized in various betalain-producing plants. nih.gov Interestingly, DODA enzymes from different organisms, including bacteria, have been shown to be functional in producing betalamic acid, indicating a degree of conservation in their activity despite potential structural differences. nih.govresearchgate.net The kinetic parameters of DODA enzymes can vary between species. For example, the DODA from Gluconacetobacter diazotrophicus has shown higher efficiency in producing betalamic acid compared to the DODA from Beta vulgaris. nih.gov The activity of DODA is a pivotal control point in the biosynthesis of both red betacyanins and yellow betaxanthins, as it produces the common precursor, betalamic acid. researchgate.netnih.gov

Spontaneous Condensation with Betalamic Acid to Form Betanin

The formation of betanin, a prominent betacyanin, occurs through the condensation of this compound with betalamic acid. mdpi.comacademicjournals.orgfrontiersin.org This reaction is widely considered to be a spontaneous process, not requiring direct enzymatic catalysis. nih.govmdpi.comacademicjournals.org The aldehyde group of betalamic acid reacts with the secondary amine group of this compound to form an aldimine linkage (a Schiff base), resulting in the characteristic red-violet betanin molecule. mdpi.comembrapa.br

This condensation is a key step that unites the two branches of the biosynthetic pathway originating from L-DOPA. brockingtonlab.co.uk The glucosylation of cyclo-DOPA to form this compound prior to condensation is a significant route for betanin formation. brockingtonlab.co.ukacademicjournals.org

Kinetics and Factors Influencing the Condensation Reaction

The rate of the spontaneous condensation reaction to form betanin is influenced by several factors. The concentrations of the reactants, this compound and betalamic acid, are primary determinants of the reaction rate.

The stability of betanin, and by extension the equilibrium of the condensation reaction, is significantly affected by pH. embrapa.br The optimal pH range for betanin stability is generally between 5 and 6. embrapa.br Alkaline conditions can promote the hydrolysis of the aldimine bond, while acidic conditions can favor the recondensation. embrapa.brresearchgate.net

Temperature also plays a crucial role. While heating can accelerate the initial condensation, prolonged exposure to high temperatures leads to the degradation of betanin. embrapa.brresearchgate.net The degradation of betanin often follows first-order kinetics, although deviations can occur due to the reversibility of the reaction. embrapa.brresearchgate.net The presence of oxygen can also impact the stability and degradation kinetics of betanin. embrapa.brpnrjournal.com

Reversibility of the Aldimine Bond

A significant characteristic of the formation of betanin is the reversibility of the aldimine bond that links this compound and betalamic acid. embrapa.brresearchgate.net This reversibility means that betanin can hydrolyze back into its constituent molecules. mdpi.comresearchgate.net The cleavage of this bond is favored under certain conditions, such as alkaline pH and high water activity. embrapa.brresearchgate.net

Alternative Glucosylation Pathways in Betacyanin Production

The biosynthesis of betanin can proceed through different glucosylation pathways. brockingtonlab.co.ukacademicjournals.org One major pathway involves the glucosylation of cyclo-DOPA to form this compound, which then condenses with betalamic acid to directly produce betanin. academicjournals.orgfrontiersin.orgnih.gov This reaction is catalyzed by the enzyme cyclo-DOPA 5-O-glucosyltransferase (cDOPA5GT). brockingtonlab.co.ukacademicjournals.org

An alternative route involves the initial condensation of cyclo-DOPA (the non-glucosylated form) with betalamic acid to form betanidin, the aglycone of betanin. academicjournals.org Subsequently, betanidin is glucosylated at the 5-hydroxyl group by the enzyme betanidin 5-O-glucosyltransferase (B5GT) to yield betanin. academicjournals.orgnih.gov The presence and activity of these different glucosyltransferases can vary among plant species, leading to different predominant pathways for betanin biosynthesis. academicjournals.orgplos.org Evidence suggests that the glucosylation of cyclo-DOPA is a frequent and significant pathway in many betalain-producing plants. brockingtonlab.co.uksci-hub.se Further modifications, such as acylation, can also occur on the glucosyl moiety, leading to a wider diversity of betacyanin structures. sci-hub.seembrapa.br

Genetic Regulation of Cyclo Dopa 5 O Glucoside Biosynthesis

Gene Expression Profiling of cDOPA5GT

Gene expression studies in several betalain-producing plants have highlighted the central role of the cDOPA5GT gene. Transcriptome analyses in red pitaya (Hylocereus costaricensis) and quinoa (Chenopodium quinoa) have identified and characterized the expression patterns of cDOPA5GT homologs. mdpi.comnih.gov

In pitaya, for instance, researchers found three unigenes homologous to cDOPA5GT. One of these, CL5813.Contig1, showed a significant 24.9-fold increase in expression in red-fleshed pitaya compared to white-fleshed varieties, indicating a strong link between cDOPA5GT transcript levels and pigment production. mdpi.com Similarly, studies in Hylocereus monacanthus revealed that the expression level of HmocDOPA5GT increased progressively in correlation with betalain accumulation during fruit development. semanticscholar.org Silencing this gene led to a loss of red pigment, confirming its essential function. semanticscholar.org

In quinoa, two CqcDOPA5GT genes were identified and found to be expressed in roots, stems, leaves, and flowers, suggesting their integral role in betalain biosynthesis throughout the plant. nih.gov

The expression of cDOPA5GT is tightly correlated with the accumulation of betalains (B12646263) during various stages of plant development and in different tissues. This relationship has been extensively documented in studies comparing pigmented and non-pigmented plant varieties or tissues.

In pitaya, the heightened expression of cDOPA5GT in red-fleshed fruit directly corresponds to the high concentration of betacyanins that give the fruit its characteristic color. mdpi.comsemanticscholar.org The expression of cDOPA5GT was found to be up-regulated alongside other key betalain biosynthesis genes, such as CYP76AD1 and DODA, in red pitaya flesh. mdpi.comnih.gov In Portulaca umbraticola, the PucDOPA5GT gene was expressed in red, pink, and orange strains that accumulate betacyanin, but was hardly expressed in yellow strains that only accumulate betaxanthin, further demonstrating its specific role in betacyanin synthesis. oup.com

Studies on quinoa have also shown a correlation between the expression of CqGTs (including cDOPA5GT) and betacyanin content in different colored stems and leaves. nih.gov The coordinated expression of genes like cDOPA5GT with pigment accumulation underscores its role as a critical determinant in the betacyanin biosynthesis pathway.

Table 1: Correlation of cDOPA5GT Gene Expression with Betalain Accumulation

| Plant Species | Gene/Unigene | Observation | Reference |

|---|---|---|---|

| Hylocereus costaricensis (Pitaya) | CL5813.Contig1 | Expression up-regulated 24.9-fold in red flesh vs. white flesh. | mdpi.com |

| Hylocereus monacanthus (Pitaya) | HmocDOPA5GT | Expression increased with betalain accumulation; silencing resulted in pigment loss. | semanticscholar.org |

| Chenopodium quinoa (Quinoa) | CqcDOPA5GT | Expressed in various tissues (roots, stems, leaves, flowers) associated with betalain presence. | nih.gov |

Transcriptional Regulation of Pathway Genes

The biosynthesis of betalains, including the step producing cyclo-dopa 5-O-glucoside, is controlled by a sophisticated network of transcription factors (TFs). mdpi.com These proteins bind to specific sequences in the promoter regions of pathway genes, such as cDOPA5GT, CYP76AD1, and DODA, to activate or repress their transcription. mdpi.comnih.gov Several families of transcription factors, including MYB, WRKY, SPL, and bHLH, have been implicated in this regulatory process. mdpi.comfrontiersin.orgresearchgate.netresearchgate.net

MYB transcription factors are one of the largest and most important regulatory families in plants, known to control various processes including secondary metabolism. mdpi.comnih.gov In the context of betalain biosynthesis, R2R3-MYB proteins play a crucial role. mdpi.com

More recently, AtrMYB72 was identified in amaranth (B1665344) (Amaranthus tricolor). Studies have shown that the expression of AtrMYB72 is higher in red tissues compared to green ones. mdpi.com Functional analyses, including overexpression and gene silencing (VIGS) experiments, demonstrated that AtrMYB72 positively regulates betalain biosynthesis. mdpi.com Yeast one-hybrid and dual-luciferase reporter assays confirmed that AtrMYB72 directly binds to the promoter of AtrCYP76AD1 to activate its transcription. mdpi.comdntb.gov.ua

Conversely, some MYB factors act as repressors. In pitaya, HuMYB1 and HuMYB9 were found to inhibit the transcriptional activities of HuADH1, HuCYP76AD1-1, and HuDODA1, thereby reducing betalain synthesis in mature fruit pulp. mdpi.comnih.gov

Table 2: Key MYB Transcription Factors in Betalain Regulation

| Transcription Factor | Plant Species | Target Gene(s) | Function | Reference |

|---|---|---|---|---|

| BvMYB1 | Beta vulgaris (Beet) | BvCYP76AD1, BvDODA1 | Activator | nih.govmdpi.comnih.gov |

| AtrMYB72 | Amaranthus tricolor | AtrCYP76AD1 | Activator | mdpi.com |

| HuMYB1 | Hylocereus undatus (Pitaya) | HuADH1, HuCYP76AD1-1, HuDODA1 | Repressor | nih.govnih.gov |

| HuMYB132 | Hylocereus undatus (Pitaya) | HuADH1, HuCYP76AD1-1, HuDODA1 | Activator | researchgate.net |

Beyond the well-studied MYB family, other transcription factors also contribute to the regulation of betalain biosynthesis. mdpi.com

WRKY transcription factors are a plant-specific family involved in diverse processes, including metabolic regulation. frontiersin.org In pitaya, HmoWRKY40 was shown to bind to and activate the promoter of HmoCYP76AD1, playing a role in fruit coloration. researchgate.net Similarly, in amaranth, AtrWRKY42-2 was found to interact with the AtrCYP76AD1 promoter to regulate betalain synthesis. frontiersin.org The involvement of WRKY factors adds another layer of control, often working in concert with or parallel to MYB factors. frontiersin.orgnih.gov

Basic helix-loop-helix (bHLH) transcription factors are another major class of regulators in plant metabolism. frontiersin.org While extensively studied in anthocyanin regulation, their role in the betalain pathway is also recognized. mdpi.comresearchgate.netfrontiersin.org They often form regulatory complexes with MYB proteins to control target gene expression. nih.gov

Squamosa promoter-binding protein-like (SPL) transcription factors have also been implicated in the regulation of betalain biosynthesis, although their specific targets and mechanisms within this pathway are less characterized compared to MYB and WRKY factors. mdpi.comresearchgate.netresearchgate.net

Table 3: Other Transcription Factors Involved in Betalain Pathway Regulation

| Factor Family | Specific Factor | Plant Species | Target Gene(s) / Role | Reference |

|---|---|---|---|---|

| WRKY | HmoWRKY40 | Hylocereus monacanthus | Activates HmoCYP76AD1 promoter | researchgate.net |

| WRKY | AtrWRKY42-2 | Amaranthus tricolor | Interacts with AtrCYP76AD1 promoter | frontiersin.org |

| bHLH | General | Caryophyllales | Implicated in betalain biosynthesis regulation | mdpi.comresearchgate.net |

| SPL | General | Caryophyllales | Implicated in betalain biosynthesis regulation | mdpi.comresearchgate.net |

Promoter Analysis and Cis-Acting Elements

The transcriptional regulation of pathway genes is dictated by the interaction between transcription factors and specific DNA sequences in the promoter regions of these genes, known as cis-acting elements. mdpi.com Analysis of these promoter regions is key to understanding the precise mechanisms of gene control.

Studies on the promoters of betalain biosynthesis genes have identified various cis-acting elements responsive to hormones, light, and stress, as well as binding sites for specific transcription factors. nih.gov For example, the promoter of AtrCYP76AD1 in amaranth contains an MYB binding site (MBS) element, which is the direct target for the AtrMYB72 transcription factor. mdpi.com

In a study on the amaranth AtrDODA1-1 gene, promoter analysis revealed that its activity was significantly higher in red amaranth compared to green varieties. mdpi.com Furthermore, the promoter responded to exogenous plant hormones like methyl jasmonate (MeJA) and gibberellin (GA3), indicating that its expression is integrated with plant hormonal signaling pathways. mdpi.com A comprehensive analysis of quinoa betalain biosynthesis genes predicted numerous cis-acting elements in their promoters, including those related to hormones (abscisic acid, auxin, gibberellin, salicylic (B10762653) acid), light response, and stress responses (drought, cold), highlighting the complex inputs that regulate the pathway. nih.gov

Table 4: Examples of Identified Cis-Acting Elements in Betalain Gene Promoters

| Gene Promoter | Plant Species | Identified Cis-Acting Element | Associated Regulator/Response | Reference |

|---|---|---|---|---|

| AtrCYP76AD1 | Amaranthus tricolor | MYB Binding Site (MBS) | Binding site for AtrMYB72 | mdpi.com |

| HmoCYP76AD1 | Hylocereus monacanthus | W-box | Binding site for WRKY TFs (e.g., HmoWRKY40) | researchgate.net |

| AtrDODA1-1 | Amaranthus tricolor | Hormone-responsive elements | Responds to MeJA and GA3 | mdpi.com |

Molecular Interactions and Reactivity of Cyclo Dopa 5 O Glucoside

Chemical Reactivity with Aldehydes (Schiff Base Formation)

The structure of cyclo-DOPA 5-O-glucoside contains a secondary amine within its indoline (B122111) ring system, which is capable of reacting with carbonyl compounds, specifically aldehydes, to form an imine or Schiff base. uomustansiriyah.edu.iqtsijournals.com This condensation reaction is a critical step in the biosynthesis of betacyanins. researchgate.net

A prime example of this reactivity is the spontaneous condensation between the amine group of this compound and the aldehyde group of betalamic acid. nih.govembrapa.br The reaction forms an aldimine bond (C=N), linking the two molecules and creating the core structure of betanin (betanidin 5-O-β-glucoside). researchgate.netnih.gov This formation of a Schiff base is central to the creation of the extended chromophore system that gives betacyanins their characteristic red-violet color. nih.gov The reaction is technically a condensation of a secondary amine with an aldehyde, leading to the formation of an iminium cation, which is the structural basis for the betacyanin chromophore.

The general principle of Schiff base formation involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the aldehyde. tsijournals.com This is typically followed by the dehydration (loss of a water molecule) to yield the final imine product. uomustansiriyah.edu.iq In the context of betanin synthesis, this reaction connects the cyclo-DOPA derivative to the betalamic acid backbone. nih.govbrockingtonlab.co.uk

Role in Betanin Regeneration from Hydrolysis Products

The formation of betanin from this compound and betalamic acid is a reversible process. researchgate.net Betanin can undergo hydrolysis, particularly under acidic or basic conditions, breaking the aldimine bond and yielding its constituent precursors: the colorless this compound and the yellow betalamic acid. nih.govembrapa.brnih.gov

This degradation is not always permanent. Under specific conditions, betanin can be regenerated through the partial resynthesis from these hydrolysis products. researchgate.netembrapa.br The regeneration process is a direct consequence of the Schiff base chemistry described previously. When solutions containing betalamic acid and this compound are maintained at favorable conditions, such as a pH around 5.0 and temperatures below 10°C, the condensation reaction is favored, and betanin is quickly reformed. researchgate.netembrapa.br The recondensation of these intermediates is possible because the cleavage of the aldimine bond is reversible. sci-hub.se This reversibility highlights the dynamic equilibrium between betanin and its hydrolysis products, where this compound acts as a stable intermediate that can be re-incorporated to restore the final pigment structure.

Potential for Further Glycosylation or Acylation

The this compound molecule serves as a scaffold that can be further modified before its condensation with betalamic acid. This potential for additional enzymatic reactions, such as glycosylation and acylation, leads to the vast structural diversity observed in betacyanins. embrapa.brnih.gov

Research indicates that the diversity of betacyanin structures often arises from the acylation and further glycosylation of the betanidin (B1384155) aglycone or its precursor, cyclo-DOPA. nih.gov More complex betacyanins, such as polyacylated oligoglycosides found in species of Bougainvillea, can be formed through the acylation of cyclo-DOPA-glucoside prior to its condensation with betalamic acid. sci-hub.se This suggests a biosynthetic pathway where this compound is first elaborated with additional sugar and acyl groups before the final Schiff base formation, contributing to the stability and varied coloration of these pigments. sci-hub.seoup.com

A well-documented modification of this compound is its glucuronylation in the biosynthesis of amaranthin (B1234804). nih.govtandfonline.com Amaranthin, the primary betacyanin in amaranth (B1665344) species, is a betanidin 5-O-β-glucuronosylglucoside. nih.gov Its synthesis involves a specific enzymatic step where a glucuronic acid moiety is added to the glucose residue of this compound. nih.govkegg.jpplos.org

This reaction is catalyzed by the enzyme UDP-glucuronic acid: cyclo-DOPA 5-glucoside glucuronosyltransferase. nih.gov This enzyme specifically targets the glucosylated cyclo-DOPA, demonstrating that the modification occurs before the condensation with betalamic acid. nih.gov The resulting molecule, cyclo-DOPA 5-O-(glucuronosylglucoside), then condenses with betalamic acid to form amaranthin. This pathway shows that this compound is a key intermediate, acting as the specific substrate for the glucuronosyltransferase that defines this class of betacyanins. nih.govplos.org

Advanced Methodologies for Research and Analysis of Cyclo Dopa 5 O Glucoside

Chromatographic Separation and Purification Techniques

Chromatography is fundamental to isolating cyclo-DOPA 5-O-glucoside from other plant metabolites, particularly in extracts from sources like red beet (Beta vulgaris). researchgate.net

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of this compound. researchgate.net Reversed-phase HPLC is commonly employed, allowing for the separation of polar compounds. In a typical application, direct quantization is achieved using a reversed-phase column with a mobile phase such as 0.05% sodium dihydrogenphosphate at a pH of 4.5. sci-hub.se Under these conditions, this compound elutes shortly after DOPA and before tyrosine. sci-hub.se More complex betalains (B12646263) and other compounds are retained longer, enabling a clean separation. sci-hub.se The use of a diode array detector (DAD) allows for the simultaneous monitoring of different wavelengths, which is crucial for identifying compounds based on their specific UV-Vis absorption spectra. researchgate.net

Table 1: Example of HPLC Conditions for this compound Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-Phase C18 | sci-hub.se |

| Mobile Phase | 0.05% Sodium Dihydrogenphosphate (pH 4.5) | sci-hub.se |

| Detection | UV-Vis Spectroscopy | sci-hub.se |

| Elution Profile | Elutes after DOPA, before tyrosine | sci-hub.se |

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is invaluable for the unambiguous identification of this compound in complex mixtures. researchgate.net Using techniques like electrospray ionization (ESI), the compound can be ionized and its mass-to-charge ratio (m/z) determined with high accuracy. For instance, in positive ion mode LC-MS, analysts can observe the protonated molecular ion of the target compound. researchgate.net This method provides structural confirmation and can be used to distinguish between isomers and compounds with similar chromatographic retention times, which is a significant advantage over HPLC with UV-Vis detection alone. researchgate.net

While not used directly for the purification of the small molecule this compound, gel filtration chromatography (also known as size-exclusion chromatography) is a critical technique for purifying the enzymes involved in its biosynthesis. harvard.edunih.gov This method separates macromolecules, such as proteins and enzymes, based on their size. harvard.edu A porous gel matrix allows smaller molecules to enter the pores, slowing their movement through the column, while larger molecules are excluded and elute more quickly. nih.gov

This technique is essential for isolating enzymes like cyclo-DOPA 5-O-glucosyltransferase (cDOPA5GT), which catalyzes the glucosylation of cyclo-DOPA. researchgate.net The purification is performed under mild conditions that preserve the enzyme's activity, often at low temperatures and in the presence of stabilizing buffers. harvard.eduwur.nl By isolating the active enzyme, researchers can study its kinetics and substrate specificity, providing conclusive evidence for the biosynthetic pathway of this compound.

Table 2: Principles of Gel Filtration for Enzyme Purification

| Feature | Description | Relevance |

|---|---|---|

| Separation Basis | Molecular Size | Allows separation of large enzymes from smaller molecules and other proteins. nih.gov |

| Conditions | Mild (neutral pH, low temperature) | Preserves the biological activity and stability of the target enzyme. nih.gov |

| Application | Group Separations & Fractionation | Can be used for initial desalting or for high-resolution purification of specific enzymes. harvard.edu |

Advanced Spectroscopic Characterization (Excluding Basic Identification Data)

Beyond initial identification, advanced spectroscopic methods provide detailed structural information about this compound. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful. 1H-NMR spectra reveal detailed information about the chemical environment of each proton in the molecule. For example, in the N-formyl derivative of this compound, two rotamers (E and Z forms) can be distinguished by split 1H-NMR signals for the formyl proton (CHO) and the H-C(7) proton. sci-hub.se In the prevalent (E)-form, the CHO signal is at a lower field due to the influence of the benzene (B151609) ring. Conversely, the H-C(7) proton is at a lower field in the (Z)-form because it is deshielded by the formyl group. sci-hub.se Such detailed analyses confirm the compound's structure and can reveal subtle conformational details.

Derivatization Strategies for Enhanced Detection (e.g., 4-Dimethylaminocinnamaldehyde - DMACA)

Derivatization is a strategy used to modify a molecule to enhance its detectability or improve its chromatographic behavior. For compounds like this compound, which possess an indoline (B122111) structure, derivatization with reagents that react with specific functional groups can be a powerful tool. One such reagent is 4-Dimethylaminocinnamaldehyde (DMACA), which is known to react with nucleophilic sites on aromatic rings, particularly the electron-rich positions of indoles and related compounds, to produce a colored product. This reaction forms the basis of a sensitive colorimetric assay. While specific application to this compound is not extensively documented, the chemical principle suggests its potential utility. The reaction would likely target the indoline ring, leading to a chromophore with strong absorbance in the visible region, thereby significantly increasing the sensitivity of detection in spectrophotometric or HPLC analyses.

Another documented derivatization is the N-formylation of this compound, which occurs in dilute formic acid (HCOOH) solutions. sci-hub.se This reaction produces N-formylcyclodopa glucoside, a new compound with a characteristic UV spectrum exhibiting maxima at 255 nm and 307 nm, distinct from the parent compound. sci-hub.se This transformation can be used for confirmatory analysis.

Global Untargeted Metabolomic Analysis for Identification

Untargeted metabolomics is a global approach aimed at identifying and quantifying as many metabolites as possible in a biological sample. mdpi.com This hypothesis-generating strategy is highly effective for discovering compounds like this compound in plant extracts without prior knowledge of their presence. The workflow typically involves using high-resolution mass spectrometry platforms, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, coupled with UHPLC for maximum separation efficiency. mdpi.comnih.gov

In this approach, all detected mass features are recorded, and the resulting data is processed using advanced bioinformatics. biorxiv.org Putative identification of this compound is achieved by matching its accurate mass, isotopic pattern, and fragmentation spectra (MS/MS data) against spectral libraries and databases like KEGG and PubChem. nih.govkegg.jp Multivariate statistical analyses, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), are then used to identify metabolites that differ significantly between sample groups, potentially highlighting the presence and regulation of this compound under different biological conditions. mdpi.combiorxiv.org

Heterologous Biosynthesis and Metabolic Engineering of Betalains Via Cyclo Dopa 5 O Glucoside

Reconstruction of Betalain Pathways in Non-Native Hosts

The heterologous production of betalains (B12646263), and by extension the synthesis of cyclo-DOPA 5-O-glucoside, has been successfully demonstrated in a variety of organisms, from plants to microbes. This has been achieved by introducing the necessary biosynthetic genes, including those for the production of L-DOPA, cyclo-DOPA, betalamic acid, and importantly, this compound.

Nicotiana benthamiana has emerged as a powerful tool for the transient reconstitution of metabolic pathways. frontiersin.org The co-expression of the core betalain biosynthetic genes, including cDOPA5GT, in N. benthamiana leaves has led to the successful production of betanin. osti.gov

In one study, the transient co-expression of AmCYP76AD1, AmDODAα1, and AmcDOPA5GT from Amaranthus tricolor in N. benthamiana resulted in the visible accumulation of red pigments. osti.gov Further analysis confirmed the presence of betanin, demonstrating the functional reconstruction of the pathway involving this compound. Research has also shown that enhancing the supply of the precursor L-tyrosine by co-expressing a feedback-insensitive arogenate dehydrogenase (TyrA) can significantly impact pigment production. However, this also revealed that L-DOPA 4,5-dioxygenase (DODA) can become a rate-limiting step in this engineered system. nih.gov

| Expressed Genes | Observed Outcome | Key Finding |

|---|---|---|

| AmCYP76AD1, AmDODAα1, AmcDOPA5GT | Production of red betalain pigments | Successful reconstitution of the betalain pathway via this compound. osti.gov |

| Betalain pathway genes + BvTyrAα | Reduced betalain levels, increased L-DOPA | Enhanced precursor supply can create bottlenecks elsewhere in the pathway. nih.gov |

| Betalain pathway genes + BvTyrAα + additional DODA | Drastically enhanced betalain production | DODA is a major rate-limiting step when precursor supply is increased. nih.gov |

Microbial hosts offer the advantages of rapid growth and established fermentation technology for the production of natural products. The betalain biosynthetic pathway has been successfully engineered in several microbial species.

In the yeast Saccharomyces cerevisiae, researchers have achieved de novo production of betanin from glucose. nih.gov By expressing the necessary enzymes, including a cyclo-DOPA 5-O-glucosyltransferase, and optimizing the fermentation conditions, a final titer of 28.7 mg/L of betanin was achieved in a shake-flask culture. nih.govresearchgate.net Another study reported a betanin titer of 30.8 ± 0.14 mg/L after 48 hours from 20 g/L of glucose by expressing four variants of glucosyltransferases from Beta vulgaris. researchgate.netconsensus.app More recently, through combinatorial engineering of plant P450 enzymes and precursor metabolisms, a titer of 134.1 mg/L of betanin from sucrose (B13894) has been reported in S. cerevisiae. nih.gov

The oleaginous yeast Yarrowia lipolytica has also been engineered for betalain production, with one study achieving 1,271 ± 141 mg/L of betanin in fed-batch fermentations. researchgate.net

In Escherichia coli, the focus has often been on the production of betaxanthins, which are formed from the condensation of betalamic acid with amino acids or amines. A coculture system of engineered E. coli has been reported to produce 287.69 mg/L of histidine-betaxanthin from glucose. nih.gov While this does not directly involve this compound, it demonstrates the successful production of the key precursor, betalamic acid, in this host. Another study on scaled-up production in E. coli yielded up to 150 mg of pure betacyanin compounds. nih.gov

| Host Organism | Product | Reported Titer/Yield |

|---|---|---|

| Saccharomyces cerevisiae | Betanin | 28.7 mg/L nih.govresearchgate.net |

| Saccharomyces cerevisiae | Betanin | 30.8 ± 0.14 mg/L researchgate.netconsensus.app |

| Saccharomyces cerevisiae | Betanin | 134.1 mg/L nih.gov |

| Yarrowia lipolytica | Betanin | 1,271 ± 141 mg/L researchgate.net |

| Escherichia coli | Histidine-betaxanthin | 287.69 mg/L nih.gov |

| Escherichia coli | Betacyanins | Up to 150 mg of pure compounds nih.gov |

The edible fungus Fusarium venenatum has recently been engineered for the synchronous production of mycoprotein and the red food colorant betanin. By developing a CRISPR/Cas9-based multicopy integration system, researchers achieved the de novo synthesis of betanin. After optimizing fermentation conditions, the final yields of betanin reached an impressive 1.91 g/L. nih.gov This demonstrates the potential of filamentous fungi as robust production hosts for betalains.

| Host Organism | Product | Reported Titer/Yield |

|---|---|---|

| Fusarium venenatum | Betanin | 1.91 g/L nih.gov |

In a novel approach, the betalain biosynthetic pathway has been successfully engineered in the silkworm, Bombyx mori. By co-expressing the genes for cytochrome P450 enzyme CYP76AD1, DOPA 4,5-dioxygenase, and a glucosyltransferase, transgenic silkworms were able to produce betalains. This demonstrates the feasibility of using insects as bioreactors for the production of plant-derived compounds.

Optimization Strategies for Enhanced Production

A key aspect of metabolic engineering is the optimization of pathways to enhance product yields. For betalain production via this compound, several strategies have been employed:

Enhancing Precursor Supply: The availability of the primary precursor, L-tyrosine, is often a limiting factor. Strategies to increase its intracellular concentration include the introduction of feedback-insensitive enzymes in the shikimate pathway, such as arogenate dehydrogenase (TyrA). nih.gov Similarly, ensuring a sufficient supply of UDP-glucose is crucial for the efficient glucosylation of cyclo-DOPA by cDOPA5GT. nih.gov

Enzyme Screening and Engineering: The catalytic efficiency of the enzymes in the pathway can be a bottleneck. Screening for enzyme variants from different plant species or engineering existing enzymes to improve their activity can lead to significant increases in product titers. For instance, semirational design and molecular docking have been used to improve the catalytic activity of CYP76AD, resulting in a seven-fold increase in betanin titer in one study. nih.gov

Minimizing Metabolic Crosstalk: In heterologous hosts, intermediates of the engineered pathway can be diverted into native metabolic pathways, reducing the final product yield. Strategies to minimize this crosstalk, such as knocking out competing pathways, can improve the flux towards the desired product. nih.gov

Characterization of Recombinant Enzyme Functionality

The functionality of the enzymes involved in the formation of this compound, particularly cyclo-DOPA 5-O-glucosyltransferase (cDOPA5GT), has been a subject of investigation. Early studies demonstrated the activity of this enzyme in crude extracts from the petals of Mirabilis jalapa (four o'clocks). nih.gov In these experiments, the crude extract was incubated with cyclo-DOPA and UDP-glucose. The resulting product was then chemically reacted with betalamic acid, and the formation of betanin was confirmed by HPLC analysis. This provided strong evidence for the existence of a pathway where glucosylation occurs at the cyclo-DOPA step. nih.gov

The activity of cDOPA5GT was found to be correlated with the accumulation of betanin during the development of Mirabilis jalapa flowers and was also detected in several other species of the Centrospermae. nih.gov More recent work has involved the co-expression of cDOPA5GT with other betalain biosynthetic enzymes in heterologous hosts like Nicotiana benthamiana and Saccharomyces cerevisiae, further confirming its role in the pathway. nih.govosti.govnih.gov These in vivo characterizations have been crucial for the successful reconstruction of the betanin biosynthetic pathway in non-native organisms.

Evolutionary Biology and Ecological Significance of Cyclo Dopa 5 O Glucoside Pathways

Convergent Evolution of Betalain Pigmentation

The distribution of betalain pigments across the Caryophyllales is not uniform, suggesting a complex evolutionary history. nih.gov Molecular and phylogenetic studies provide strong evidence that the betalain biosynthetic pathway has evolved convergently on multiple occasions. nih.govcam.ac.uk This iterative evolution is particularly evident in the key enzyme L-DOPA 4,5-dioxygenase (DODA), which is responsible for producing betalamic acid, the chromophore common to all betalains (B12646263). nih.govnih.gov Betalamic acid condenses with cyclo-DOPA or its glycosylated form, cyclo-DOPA 5-O-glucoside, to form red-violet betacyanins. researchgate.net

Research has demonstrated that high L-DOPA 4,5-dioxygenase activity is polyphyletic, meaning it has arisen independently multiple times from ancestral proteins that had low activity. nih.govcam.ac.uk Studies have confirmed that high-activity DODA enzymes evolved on at least three separate occasions within the Caryophyllales. nih.govcam.ac.uk This repeated acquisition of a key enzymatic function was facilitated by gene duplication events within the DODA gene lineage, which provided the raw genetic material for neofunctionalization. nih.govcam.ac.ukresearchgate.net The analysis of both modern and resurrected ancestral DODA enzymes shows that molecular convergence occurred in amino acid residues near the enzyme's binding pocket, as well as in more distant regions. nih.govcam.ac.uk This pattern of recurrent, independent evolution of a key pathway component strongly supports the convergent origin of betalain pigmentation. nih.govcam.ac.uk

Co-occurrence and Mutual Exclusivity with Anthocyanin Pathways

A defining characteristic of betalain pigmentation, and by extension the this compound pathway, is its strict mutual exclusivity with anthocyanins. nih.govcaass.org.cn While anthocyanins are the most common class of red-to-purple pigments throughout the plant kingdom, they are conspicuously absent in betalain-producing species of the Caryophyllales, and vice-versa. caass.org.cnnih.govnih.gov The two pigment types have never been found to co-exist in the same plant. caass.org.cnnih.gov

This striking dichotomy has been a subject of considerable research. researchgate.net The prevailing hypothesis is that once the betalain pathway became established, the selective pressure to maintain the energetically demanding anthocyanin pathway was lost. nih.gov Evidence suggests that the loss of anthocyanins in betalain-producing lineages is not due to a single event but has occurred through multiple, independent mechanisms. nih.gov These mechanisms include the wholesale loss of key anthocyanin synthesis enzymes, significant downregulation of the expression of pathway genes, and the degeneration of the regulatory transcription factor complexes that control anthocyanin production. nih.gov This suggests an iterative process of pathway loss coinciding with the evolutionary transitions to betalain synthesis. nih.gov

Speculative Models for Pathway Emergence

The stepwise emergence of the betalain pathway, leading to compounds like this compound, likely began with pre-existing enzymes that were later recruited and optimized for pigment production. A key step is the evolution of L-DOPA 4,5-dioxygenase (DODA) activity from ancestral enzymes. nih.govnih.gov It is proposed that low levels of DODA activity were present in ancestral genes before the multiple, independent evolution of high-activity variants seen today. nih.gov

A speculative model for the emergence of the full pathway can be conceptualized as follows:

Recruitment of Ancestral Enzymes: The pathway likely originated from promiscuous activities of enzymes involved in other metabolic processes. For instance, the DODA enzyme belongs to the LigB gene family, which has other functions in plants. nih.govnih.gov

Gene Duplication and Neofunctionalization: As supported by phylogenetic studies, duplication of an ancestral DODA gene provided a template for one copy to evolve a new, specialized function in pigment synthesis without compromising the original function. nih.govcam.ac.ukresearchgate.net This allowed for the evolution of high-efficiency DODA enzymes.

Stepwise Assembly: Other enzymes in the pathway, such as those responsible for the creation of cyclo-DOPA (CYP76AD1) and its subsequent glycosylation to this compound (cyclo-DOPA 5-O-glucosyltransferase), were likely recruited and integrated into the pathway over time. researchgate.netacademicjournals.orgmdpi.com The glycosylation step, forming this compound, represents an alternative route for betanin formation and is a key branching point in the synthesis of various betacyanins. researchgate.netacademicjournals.org

This model emphasizes a gradual assembly and optimization process, driven by gene duplication and natural selection, leading to the complex and efficient betalain biosynthetic pathway observed today.

Ecological Roles of Betalains in Plant-Environment Interactions

Betalains, the end-products of the pathway involving this compound, serve crucial ecological functions that are analogous to those of anthocyanins in other plants. nih.gov Their most apparent role is in visual signaling. The vibrant red and yellow hues of betalains attract pollinators to flowers and entice frugivores for seed dispersal, thereby playing a vital role in plant reproduction. nih.govmdpi.com

Beyond their role in biotic interactions, betalains are increasingly recognized for their importance in mediating responses to environmental stress. mdpi.com There is substantial evidence that betalains help protect plants against a variety of abiotic stressors. mdpi.comresearchgate.net Their production can be induced by conditions such as high salinity, drought, intense light, and thermal stress. researchgate.net Functioning as potent antioxidants, betalains are effective scavengers of reactive oxygen species (ROS), which are damaging molecules produced during periods of stress. mdpi.comresearchgate.net By neutralizing ROS, betalains can mitigate photo-oxidative damage and help maintain cellular homeostasis, which may be particularly advantageous for plants growing in harsh or exposed environments like deserts or salt flats. mdpi.comresearchgate.net

Structural Diversity and Derivatives of Cyclo Dopa 5 O Glucoside

Naturally Occurring Analogues and Isomers

Analogues of cyclo-dopa 5-O-glucoside are primarily characterized by substitutions on the indoline (B122111) ring system or variations in the stereochemistry of the glycosidic bond.

N-formylcyclodopa glucoside is a naturally occurring derivative of this compound that has been identified in red beet (Beta vulgaris) peel extracts. ebi.ac.uk In this analogue, a formyl group (-CHO) is attached to the nitrogen atom of the indoline ring. The formylation of the nitrogen can occur in a solution of dilute formic acid, indicating a straightforward chemical modification. sci-hub.se Its presence in beet juice alongside this compound highlights the metabolic pathways that can modify the core structure. ebi.ac.uksci-hub.se

Table 1: Naturally Occurring Analogues of this compound

| Compound Name | Structural Modification | Natural Source (Example) | Reference |

|---|---|---|---|

| cyclo-dopa 5-O-β-glucoside | Parent Compound (β-glycosidic bond) | Red Beet (Beta vulgaris) | nih.gov |

| N-formylcyclodopa glucoside | Formylation at the nitrogen of the indoline ring | Red Beet (Beta vulgaris) | ebi.ac.uk |

Modified Forms in Complex Betacyanins

The condensation of this compound with betalamic acid forms the basic betacyanin structure, betanin (betanidin 5-O-β-glucoside). nih.govwikipedia.org The vast diversity of betacyanins arises from modifications to this foundational cyclo-dopa glucoside unit, either before or after condensation. These modifications include isomeric variations, further glycosylation, and acylation. nih.govnih.gov

A primary point of isomeric diversity is the position of glycosylation on the cyclo-dopa moiety. While betanin-type betacyanins feature glycosylation at the C-5 position, the gomphrenin-type group possesses a glucosyl derivative on the C-6 carbon. nih.govmdpi.commdpi.com

The sugar chain can also be extended. For example, amaranthin (B1234804) is a complex betacyanin where a glucuronic acid molecule is attached to the glucose of the this compound unit, forming a glucuronosylglucoside side chain. nih.govnih.gov

Furthermore, the glucose moiety itself can be acylated, often with hydroxycinnamic acids. This esterification leads to a wide range of complex betacyanins. Examples include:

Malabarin (6′-O-E-caffeoyl-gomphrenin) mdpi.com

Gandolin (6′-O-E-sinapoyl-gomphrenin) mdpi.com

Globosin (6′-O-E-4-coumaroyl-gomphrenin) mdpi.com

Basellin (6′-O-E-feruloyl-gomphrenin) mdpi.com

Celosianin II (feruloylamaranthin) nih.gov

Unusual acylations with nitrogenous substituents have also been reported, further expanding the structural diversity of these pigments. mdpi.commdpi.com

Table 2: Modifications of the this compound Moiety in Complex Betacyanins

| Modification Type | Description | Resulting Betacyanin (Example) | Reference |

|---|---|---|---|

| Isomerism | Glycosylation occurs at the C-6 position of the cyclo-dopa unit instead of C-5. | Gomphrenin I | nih.govmdpi.com |

| Extended Glycosylation | Addition of another sugar unit (e.g., glucuronic acid) to the initial glucose. | Amaranthin | nih.govnih.gov |

| Acylation | Esterification of the glucose moiety with an organic acid (e.g., hydroxycinnamic acid). | Malabarin, Celosianin II | mdpi.comnih.gov |

Future Research Perspectives and Methodological Advancements

Elucidation of Remaining Unknown Enzymatic Steps and Regulatory Networks

The biosynthetic pathway leading to and involving cyclo-dopa 5-O-glucoside is not yet fully elucidated, presenting a key area for future investigation. While the enzyme responsible for the glucosylation of cyclo-DOPA, cyclo-DOPA 5-O-glucosyltransferase (cDOPA5GT), has been identified, other enzymatic and regulatory aspects remain obscure. researchgate.netnih.gov

One of the primary knowledge gaps is the precise enzymatic control of the cyclization of L-DOPA to form cyclo-DOPA. This step is often described as a spontaneous reaction, yet the potential involvement of specific enzymes that catalyze or regulate this conversion in vivo is an area ripe for exploration. frontiersin.org Identifying and characterizing such enzymes would provide a more complete picture of the betalain biosynthetic pathway.

Furthermore, the comprehensive regulatory networks that govern the expression of genes involved in the this compound route are largely unknown. Transcriptomic analyses in betalain-producing plants like Hylocereus polyrhizus and Amaranthus tricolor have begun to identify key genes, but the transcription factors and signaling pathways that control their coordinated expression are yet to be fully characterized. frontiersin.orgnih.gov Future research should focus on identifying these regulatory elements to understand how plants control the flux through this pathway in response to developmental and environmental cues.

Table 1: Key Enzymes in the this compound Pathway and Areas for Future Research

| Enzyme/Step | Known Function | Areas for Future Research |

| Cytochrome P450 (e.g., CYP76AD1) | Hydroxylation of Tyrosine to L-DOPA and oxidation to cyclo-DOPA. researchgate.netresearchgate.net | Elucidation of the full range of substrate specificities and regulatory mechanisms. |

| DOPA 4,5-dioxygenase (DOD) | Cleavage of L-DOPA to form betalamic acid. oup.comacs.org | Understanding the structural basis for its catalytic activity and substrate recognition. nih.gov |

| cyclo-DOPA formation | Often considered spontaneous. frontiersin.org | Identification and characterization of potential enzymes catalyzing this cyclization. |

| cyclo-DOPA 5-O-glucosyltransferase (cDOPA5GT) | Glucosylation of cyclo-DOPA to form this compound. researchgate.netacademicjournals.org | Investigation of its regulation and potential role in pathway channeling. |

Deeper Exploration of the Physiological Significance of the cyclo-DOPA Glucoside Route

The primary established role of the this compound route is its function as a crucial intermediate in the biosynthesis of betanin and other betacyanins. sci-hub.seresearchgate.net The presence of free this compound in red beet juice supports its role as a biosynthetic intermediate. sci-hub.seresearchgate.net However, the full physiological significance of this pathway may extend beyond pigment production.

Future research should investigate potential alternative roles for this compound and its derivatives in plant physiology. For instance, given that many plant glycosides are involved in defense, signaling, and stress responses, it is plausible that this compound may have functions in these areas. nih.gov Studies could explore its potential antioxidant properties, its role in herbivore or pathogen defense, or its involvement in abiotic stress tolerance.

Moreover, the comparative importance of the two proposed pathways for betanin formation—one proceeding through the glucosylation of betanidin (B1384155) and the other via the glucosylation of cyclo-DOPA—needs to be further clarified in different plant species and under various physiological conditions. nih.govacademicjournals.org This could be achieved through detailed metabolic flux analysis and comparative studies of plants that predominantly use one pathway over the other.

Comprehensive Analysis of Metabolites and Associated Biological Roles

A comprehensive understanding of the metabolic landscape associated with the this compound pathway is essential. Modern analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), are powerful tools for identifying and quantifying the full spectrum of metabolites in betalain-producing plants. nih.gov

Future research should employ untargeted metabolomics to create detailed metabolic profiles of plants with active this compound pathways. This will not only confirm the presence of known intermediates but may also lead to the discovery of novel, previously uncharacterized compounds. By comparing the metabolomes of wild-type, mutant, and genetically engineered plants, it will be possible to gain a more holistic view of the metabolic network.

Q & A

Q. What are the key enzymatic steps in the biosynthesis of cyclo-DOPA 5-O-glucoside?

Cyclo-DOPA 5-O-glucoside is synthesized via a multi-step pathway starting with tyrosine. Tyrosine is hydroxylated to L-DOPA by CYP76AD1/5/6 enzymes. L-DOPA is then oxidized to cyclo-DOPA, likely via CYP76AD1 or DODA1 enzymes. Finally, cyclo-DOPA undergoes regioselective glucosylation at the 5-O position by cyclo-DOPA 5-O-glucosyltransferase (cDOPA5GT) to form the glucoside derivative . Experimental validation of enzyme activity typically involves recombinant protein expression, in vitro enzymatic assays with UDP-glucose as the donor, and HPLC/MS analysis of products .

Q. How does this compound contribute to betalain biosynthesis?

Cyclo-DOPA 5-O-glucoside condenses spontaneously with betalamic acid to form betanin, a major betacyanin pigment. This reaction occurs either in a non-enzymatic manner or through stabilization by compartmentalization in vacuoles. The glucosylation step is critical for stabilizing cyclo-DOPA, which is otherwise prone to oxidation and degradation . To study this, researchers use radiolabeled tyrosine or DOPA feeding experiments in cell cultures, followed by kinetic analysis of intermediate accumulation .

Q. What analytical methods are used to detect and quantify this compound in plant tissues?

High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) is standard. For example, reverse-phase C18 columns with gradient elution (e.g., water/acetonitrile with formic acid) can separate cyclo-DOPA 5-O-glucoside from other betalains. LC-MS/MS in multiple reaction monitoring (MRM) mode enhances specificity for trace amounts, as seen in studies on Hylocereus species . Tissue extraction protocols often include methanol/water mixtures with antioxidants (e.g., ascorbic acid) to prevent degradation .

Advanced Research Questions

Q. How do contradictory findings regarding the timing of glucosylation in betalain biosynthesis arise, and how can they be resolved?

Some studies suggest cyclo-DOPA glucosylation occurs early (e.g., in Beta vulgaris cell cultures), while others propose it is a late artifact of betanin hydrolysis . These contradictions may stem from differences in experimental systems (e.g., intact tissues vs. disrupted cell cultures) or analytical sensitivity. To resolve this, compartmental kinetic studies using H-labeled tyrosine can track precursor-product relationships. For example, Bauer (2001) demonstrated a higher rate constant for cyclo-DOPA glucoside formation (0.005/s) compared to betanin synthesis (0.0029/s), supporting early glucosylation .

Q. What structural factors determine the regioselectivity of glucosyltransferases in this compound synthesis?

Family 1 glucosyltransferases (UGTs) exhibit regioselectivity influenced by acceptor substrate conformation and active-site residues. Molecular docking and mutagenesis studies on UGT73A4 (from Beta vulgaris) revealed that conserved histidine and aspartate residues position the cyclo-DOPA hydroxyl group for 5-O-glucosylation. Computational simulations of enzyme-acceptor binding poses can predict regioselectivity, though experimental validation (e.g., site-directed mutagenesis) remains essential .

Q. How can metabolic engineering optimize this compound production in non-native hosts?

Heterologous expression of CYP76AD1, DODA, and cDOPA5GT in systems like E. coli or Bombyx mori enables pathway reconstruction. For instance, co-expression of these enzymes in silkworms yielded betanin via cyclo-DOPA 5-O-glucoside intermediates. Challenges include balancing enzyme ratios and avoiding cytotoxicity from reactive intermediates. Flux analysis using C-labeled tyrosine and metabolic modeling can identify bottlenecks .

Q. What role does this compound play in redox homeostasis and stress responses?

Cyclo-DOPA 5-O-glucoside stabilizes the molecule, preventing oxidation to cytotoxic quinones. In Beta vulgaris cell cultures, mechanical stress induces black pigmentation (oxidation products) in violet phenotypes but not in yellow (cyclo-DOPA-deficient) lines. This suggests glucosylation is a protective mechanism. Researchers use antioxidant assays (e.g., DPPH radical scavenging) and ROS imaging in transgenic lines to validate this hypothesis .

Methodological Considerations

- Enzyme Activity Assays : For cDOPA5GT, incubate recombinant enzyme with cyclo-DOPA and UDP-glucose in Tris-HCl buffer (pH 7.5). Terminate reactions with methanol, then analyze products via HPLC .

- Kinetic Studies : Use time-course feeding of labeled precursors and compartmental modeling to resolve pathway dynamics .

- Structural Analysis : Homology modeling (e.g., using SWISS-MODEL) and molecular dynamics simulations predict UGT-substrate interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.